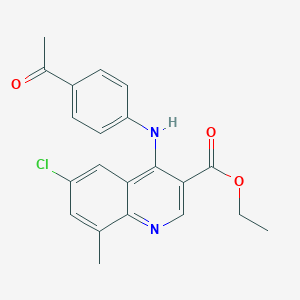
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of chromenones and has a molecular formula of C23H21BrO5.
Applications De Recherche Scientifique
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for imaging applications. Furthermore, this compound has been investigated for its potential use as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to have antiviral activity by inhibiting the replication of viruses. Additionally, this compound has been shown to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of viruses and suppress the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate in lab experiments is its potential applications in various fields of scientific research. This compound has been studied for its anticancer, antiviral, and anti-inflammatory properties, as well as its potential use as a fluorescent probe for imaging applications and a catalyst in organic synthesis. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe for imaging applications and a catalyst in organic synthesis. Furthermore, future studies could focus on the optimization of the synthesis method to improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-ethylbutanoate involves a multi-step process that includes the condensation of 2-bromophenol with ethyl 2-bromo-4-oxobutanoate, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained after purification through column chromatography. This method has been reported to yield the desired product in good yields and with high purity.
Propriétés
Formule moléculaire |
C21H19BrO5 |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 2-ethylbutanoate |
InChI |
InChI=1S/C21H19BrO5/c1-3-13(4-2)21(24)26-14-9-10-15-18(11-14)25-12-19(20(15)23)27-17-8-6-5-7-16(17)22/h5-13H,3-4H2,1-2H3 |
Clé InChI |
MOSAKCLIFKIKEG-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
SMILES canonique |
CCC(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



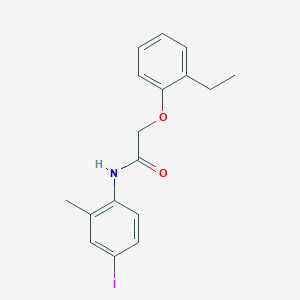

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)

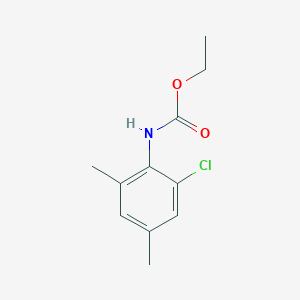

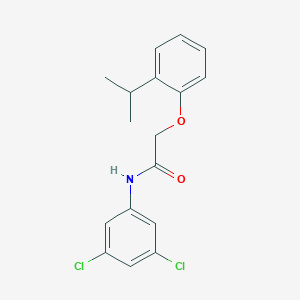


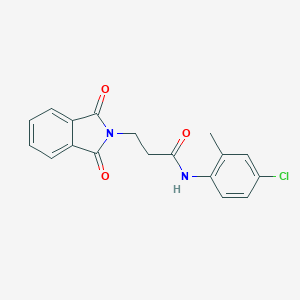
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

